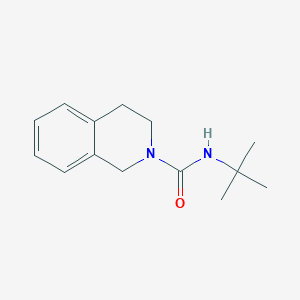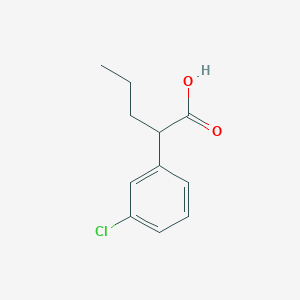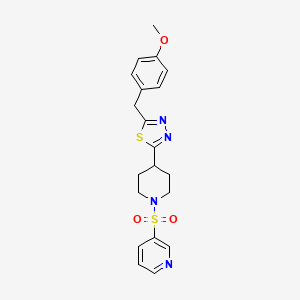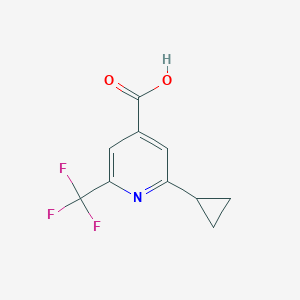![molecular formula C22H21Cl2N3O2 B2522391 N-(3-chloro-2-methylphenyl)-2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide CAS No. 1251613-10-1](/img/structure/B2522391.png)
N-(3-chloro-2-methylphenyl)-2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule featuring a benzodiazepine core with chloro and methyl substituents, as well as an acetamide group. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be used to infer some aspects of the target compound.
Synthesis Analysis
The synthesis of related acetamide compounds typically involves acetylation reactions and the formation of amide bonds. For instance, the reaction of naphthalene-2,3-diol with 4-aminoantipyrine in the presence of acetic acid leads to the acetylation of the amine function, resulting in an acetamide . This suggests that similar methods could be employed in the synthesis of the target compound, with appropriate reagents and conditions tailored to introduce the chloro and methyl groups at the specified positions.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by hydrogen bonding and other non-covalent interactions, which can influence the overall molecular conformation and stability. For example, N-(5-chloro-2-hydroxy-phenyl)-acetamide displays classical hydrogen bonding and higher-dimensional networks in its crystal structure . These insights can be extrapolated to predict that the target compound may also exhibit significant hydrogen bonding, potentially affecting its crystalline form and stability.
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions, including halogenation. An example is the reaction of N-(2-acetylbenzofuran-3-yl)acetamide with sulphuryl chloride or chlorine, leading to the formation of a chlorinated acetamide . This indicates that the target compound might also be reactive towards halogenating agents, and such reactions could be used to further modify its structure or to introduce additional functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be diverse, depending on their molecular structure. The presence of halogen atoms, like chlorine, can significantly influence properties such as melting point, solubility, and reactivity. For instance, the crystal and molecular structures of N-(5-chloro-2-hydroxy-phenyl)-acetamide and its co-crystal with 3,5-dinitrobenzoic acid involve various non-covalent interactions that contribute to the compound's stability and physical properties . By analogy, the target compound's physical and chemical properties are likely to be influenced by its chloro and methyl substituents, as well as the acetamide moiety, leading to unique behavior in different environments.
Scientific Research Applications
Synthesis and Antibacterial Activity
Several derivatives closely related to N-(3-chloro-2-methylphenyl)-2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide have been synthesized, targeting potential antibacterial applications. For instance, compounds synthesized from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide and their reactions with various agents have been elucidated for their structure and examined for significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Anticancer and Anti-inflammatory Activity
Research on compounds with similar structural frameworks has highlighted potential anticancer and anti-inflammatory applications. For example, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide were synthesized, showing significant anti-inflammatory activity, with certain compounds displaying notable efficacy (Sunder & Maleraju, 2013).
DNA Interaction Studies
Compounds within this chemical space have also been explored for their interactions with DNA, which is critical for understanding mechanisms of action in drug development. For example, the microwave-enhanced synthesis of related compounds and their interaction with DNA have been studied, providing insights into potential modes of therapeutic action, including shifts in absorption spectrum and binding parameters upon DNA interaction (Naik, Naik, Raghavendra, & Naik, 2006).
Novel Synthesis Methods
Research has focused on novel synthesis routes for creating derivatives of N-(3-chloro-2-methylphenyl)-2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide. These methods aim at enhancing efficiency, yields, and introducing functional groups that could modulate biological activity, such as through microwave irradiation or specific catalysts (Al-Issa, 2012).
Necroptosis and Apoptosis Induction
Naphthyridine derivatives, a category to which the compound belongs, have been investigated for their ability to induce necroptosis and apoptosis in cancer cells. A novel naphthyridine derivative showed promising anticancer activity by inducing necroptosis at low concentrations and apoptosis at high concentrations in human melanoma cells, highlighting the compound's potential for cancer therapy (Kong et al., 2018).
properties
IUPAC Name |
2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(3-chloro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3O2/c1-12-16(23)4-3-5-18(12)25-20(28)11-27-9-8-19-15(10-27)22(29)14-6-7-17(24)13(2)21(14)26-19/h3-7H,8-11H2,1-2H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWSAEJVNIJEEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C(=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,4-dimethylphenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2522311.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2522312.png)
![N-[3-(1-Cyclopropyl-6-fluorobenzimidazol-2-yl)-2-methylphenyl]prop-2-enamide](/img/structure/B2522315.png)

![3-ethyl-8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2522317.png)
![8-methoxy-2,3-diphenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2522319.png)

![Furan-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2522324.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2522325.png)


